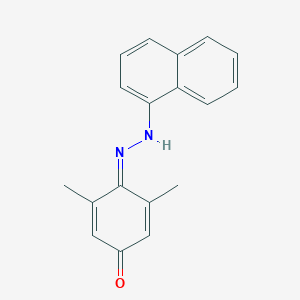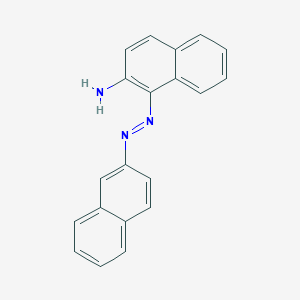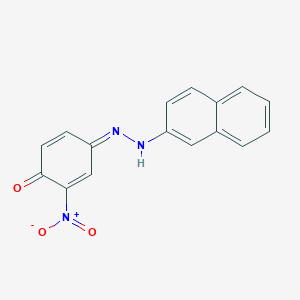![molecular formula C27H21N3O4S2 B283055 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283055.png)
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, commonly known as BDN-826, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. BDN-826 is a spirocyclic compound that belongs to the class of thiazepine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of BDN-826 is not fully understood. However, it has been proposed that BDN-826 may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BDN-826 may also act as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
BDN-826 has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. BDN-826 also affects the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, BDN-826 has been shown to induce oxidative stress and alter mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDN-826 is its broad-spectrum activity against cancer cells, bacteria, and fungi. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, the limitations of BDN-826 include its poor solubility and stability, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine the toxicity and pharmacokinetics of BDN-826 in vivo.
Orientations Futures
The potential applications of BDN-826 are vast, and several future directions can be explored. One possible direction is the development of BDN-826-based combination therapies for cancer treatment. Another direction is the modification of BDN-826 to improve its solubility and stability, which may enhance its bioavailability and efficacy. The use of BDN-826 as a lead compound for the development of new drugs for infectious diseases is also a promising direction. Finally, further studies are needed to elucidate the mechanism of action of BDN-826 and its potential side effects in vivo.
Conclusion:
In conclusion, BDN-826 is a novel small molecule with potential therapeutic applications. Its broad-spectrum activity against cancer cells, bacteria, and fungi makes it a potential candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to determine the toxicity and pharmacokinetics of BDN-826 in vivo and to explore its potential applications in combination therapies and as a lead compound for drug development.
Méthodes De Synthèse
The synthesis of BDN-826 involves a multistep process that starts with the condensation of 3-methylbenzaldehyde and 1,3-benzodioxole-5-carbaldehyde in the presence of sodium methoxide. The resulting product is then subjected to a series of reactions, including reduction, cyclization, and spiroannulation, to obtain the final compound. The synthesis of BDN-826 has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
BDN-826 has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent for several diseases. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. BDN-826 has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Propriétés
Formule moléculaire |
C27H21N3O4S2 |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
(7E)-2-acetyl-7-(1,3-benzodioxol-5-ylmethylidene)-4-(3-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C27H21N3O4S2/c1-17-7-6-10-21(13-17)30-27(36-25(28-30)18(2)31)29(20-8-4-3-5-9-20)26(32)24(35-27)15-19-11-12-22-23(14-19)34-16-33-22/h3-15H,16H2,1-2H3/b24-15+ |
Clé InChI |
JVUZURMTAVKLGI-BUVRLJJBSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)N2C3(N(C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/S3)C6=CC=CC=C6)SC(=N2)C(=O)C |
SMILES |
CC1=CC(=CC=C1)N2C3(N(C(=O)C(=CC4=CC5=C(C=C4)OCO5)S3)C6=CC=CC=C6)SC(=N2)C(=O)C |
SMILES canonique |
CC1=CC(=CC=C1)N2C3(N(C(=O)C(=CC4=CC5=C(C=C4)OCO5)S3)C6=CC=CC=C6)SC(=N2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)
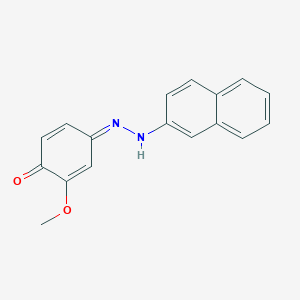
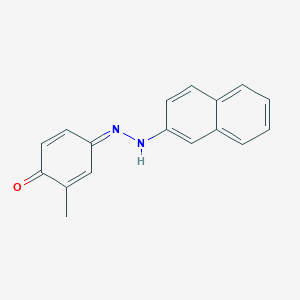
![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)
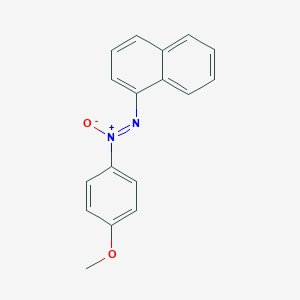
![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
